8-(3-Chlorostyryl)caffeine

Übersicht

Beschreibung

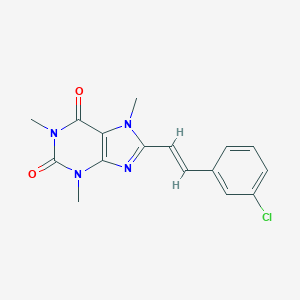

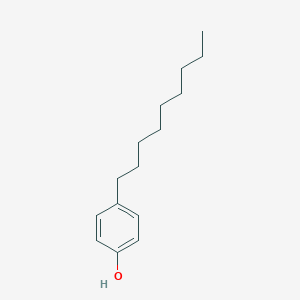

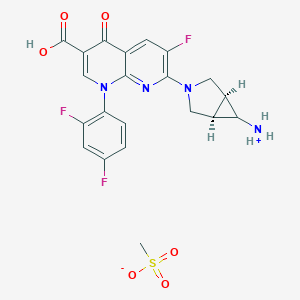

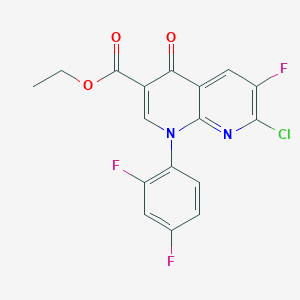

8-(3-Chlorostyryl)caffeine, also known as CSC, is a compound that shares a structural resemblance with caffeine . It has the empirical formula C16H15ClN4O2 and a molecular weight of 330.77 . It is a solid substance that is soluble in DMSO .

Molecular Structure Analysis

The molecular structure of 8-(3-Chlorostyryl)caffeine consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms . The SMILES string representation of the molecule is[H]\\C(=C(\\[H])c1nc2C(=O)N(C)C(=O)N(C)c2n1C)c3cccc(Cl)c3 . Physical And Chemical Properties Analysis

8-(3-Chlorostyryl)caffeine is a solid substance that is soluble in DMSO . It has a density of 1.4±0.1 g/cm3, a boiling point of 559.4±60.0 °C at 760 mmHg, and a flash point of 292.1±32.9 °C . It has a molar refractivity of 89.3±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 243.0±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Neuroscience: Adenosine A2A Receptor Antagonism

8-CSC is a potent adenosine A2A receptor antagonist . It has been used in neuroscience research to study the effects of adenosine receptor blockade on various neurological processes. For instance, 8-CSC has been utilized to investigate locomotor activity in animal models, where it reversed locomotor depression induced by adenosine A2A agonists .

Parkinson’s Disease: Neuroprotection and Symptom Management

In Parkinson’s disease research, 8-CSC has shown promise due to its dual action as an A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor . It may attenuate neurotoxicity associated with Parkinson’s disease by inhibiting the oxidative metabolism of neurotoxins that affect dopaminergic neurons .

Neurodegenerative Disorders: Potential Therapeutic Applications

8-CSC’s role in modulating adenosine receptors and MAO-B activity suggests it could have therapeutic applications in various neurodegenerative disorders. Its neuroprotective properties are being explored as a potential treatment to slow down the progression of diseases like Alzheimer’s and Huntington’s .

Locomotor Depression Studies: Behavioral Analysis

Research involving 8-CSC has contributed to understanding the behavioral effects of adenosine receptor antagonism. Studies have shown that 8-CSC can stimulate locomotor activity, providing insights into the mechanisms of action for potential antidepressants and anxiolytics .

Monoamine Oxidase B Inhibition: Implications for Mood and Cognition

As a MAO-B inhibitor, 8-CSC has implications for mood and cognitive function research. By inhibiting MAO-B, 8-CSC affects the levels of monoamines in the brain, which are crucial for regulating mood and cognitive processes .

Pharmacological Research: Drug Development

The unique properties of 8-CSC make it a valuable compound in pharmacological research for drug development. Its dual inhibitory action on A2A receptors and MAO-B is being studied for the development of new classes of drugs with enhanced neuroprotective properties .

Wirkmechanismus

Target of Action

8-(3-Chlorostyryl)caffeine, also known as 8-CSC, primarily targets the adenosine A2A receptor . This receptor plays a crucial role in the central nervous system and is involved in regulating myocardial oxygen consumption and coronary blood flow .

Mode of Action

8-CSC functions as an antagonist of the adenosine A2A receptor . By binding to this receptor, it prevents the action of adenosine, a neurotransmitter that plays a role in sleep, arousal, and other functions . 8-CSC also inhibits monoamine oxidase B (MAO-B) , an enzyme involved in the breakdown of dopamine in the brain .

Biochemical Pathways

The antagonistic action of 8-CSC on the adenosine A2A receptor affects various biochemical pathways. It interferes with the normal function of adenosine, leading to changes in the adenylate cyclase pathway . The inhibition of MAO-B by 8-CSC prevents the breakdown of dopamine, thereby increasing its availability in the brain .

Result of Action

The antagonistic action of 8-CSC on the adenosine A2A receptor and its inhibition of MAO-B can lead to an increase in dopamine levels in the brain . This can result in enhanced motor function and potentially beneficial effects in conditions like Parkinson’s disease .

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water and consult a doctor if symptoms persist .

Zukünftige Richtungen

8-(3-Chlorostyryl)caffeine has been used to study its effects on levodopa-induced dopamine release in rat striatum . It has also been used to study its effect on the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) activity in macrophages . The preventive effects of 8-(3-Chlorostyryl)caffeine in the neurodegeneration of dopaminergic neurons encourage the use of this alkaloid as a supplement to reduce the progress of Parkinson’s disease .

Eigenschaften

IUPAC Name |

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWFIUAVMCNYPG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872447 | |

| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Chlorostyryl)caffeine | |

CAS RN |

147700-11-6, 148589-13-3 | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147700-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: CSC exhibits dual-action pharmacology, primarily targeting both adenosine A2A receptors and monoamine oxidase B (MAO-B). CSC acts as a potent and competitive antagonist at adenosine A2A receptors [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and a reversible inhibitor of MAO-B [, , , ].

A:

A: Research indicates that modifications to the CSC structure can significantly influence its biological activity, particularly its MAO-B inhibitory potency [].

- C-3 Substituents: Electron-withdrawing groups at the C-3 position generally enhance MAO-B inhibitory potency [, , , ]. For example, a chlorine atom at C-3 (as in CSC) significantly increases potency compared to unsubstituted styryl derivatives.

- C-4 Substituents: Substituent size and lipophilicity at C-4 primarily influence potency. Larger, more lipophilic groups at this position tend to decrease inhibitory activity [].

A:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B119659.png)

![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)

![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)